![molecular formula C11H12FN3 B11768932 (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole typically involves the construction of the benzoimidazole core followed by the introduction of the fluorine atom and the pyrrolidine ring. One common method involves the cyclization of an appropriate precursor, such as a substituted o-phenylenediamine, with a suitable carboxylic acid derivative under acidic conditions. The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Scientific Research Applications
(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and are known for their biological activities.
Benzoimidazole derivatives: Compounds such as 2-aminobenzimidazole and 5-fluorobenzimidazole have similar core structures and are used in various applications.
Uniqueness
(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is unique due to the combination of the fluorine atom, pyrrolidine ring, and benzoimidazole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
ALCGMNWDBVLARA-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)F |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


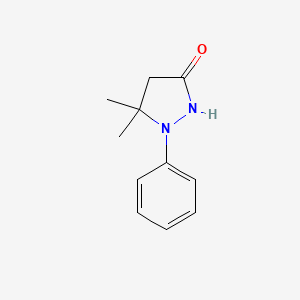

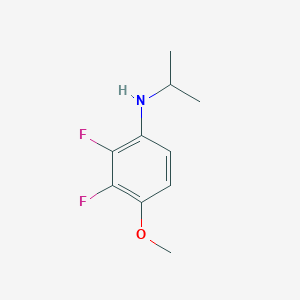
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
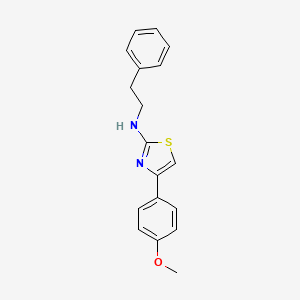
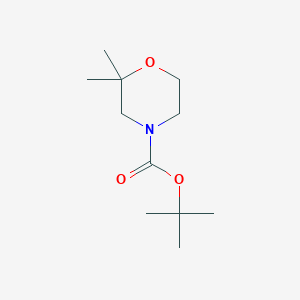
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
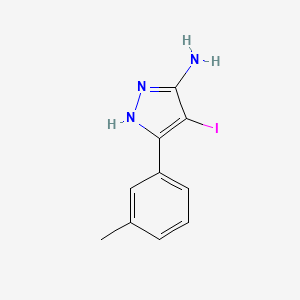



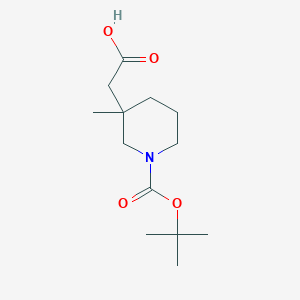
![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)

